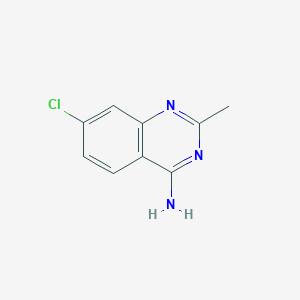

7-Chloro-2-methylquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Core in Advanced Chemical Research

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. ekb.egmdpi.com Its structural rigidity and the presence of nitrogen atoms provide multiple points for substitution, allowing for the fine-tuning of its physicochemical and biological properties. mdpi.comresearchgate.net This versatility has led to the widespread investigation of quinazoline derivatives for a vast array of pharmacological activities. mdpi.comnih.gov

The significance of the quinazoline core is underscored by its presence in numerous approved therapeutic agents. mdpi.com Researchers have extensively explored its potential, leading to the discovery of compounds with anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others. mdpi.comnih.gov The ability to modify the quinazoline ring at various positions, such as the 2, 4, 6, and 7-positions, is crucial for developing novel agents with enhanced potency and selectivity. mdpi.commdpi.com The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis further contributes to its appeal as a privileged pharmacophore in drug discovery. researchgate.net

Overview of 4-Aminoquinazoline Derivatives in Contemporary Academic Contexts

Within the broad family of quinazolines, the 4-aminoquinazoline moiety stands out as a particularly important pharmacophore. nih.gov This structural motif is a key feature in a number of clinically successful kinase inhibitors used in cancer therapy. nih.gov The amino group at the 4-position often plays a critical role in the binding of these molecules to their biological targets, frequently forming crucial hydrogen bond interactions. mdpi.com

Contemporary academic research continues to focus heavily on the synthesis and evaluation of novel 4-aminoquinazoline derivatives. nih.govresearchgate.net These efforts are aimed at discovering new kinase inhibitors, including those targeting epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others. mdpi.comnih.gov The development of these derivatives is a dynamic area of study, with researchers continuously exploring new substitution patterns to improve activity and overcome drug resistance. nih.gov The 4-aminoquinazoline scaffold is often used as a key intermediate in the synthesis of more complex bioactive molecules. researchgate.net

Interactive Data Table: Properties of Selected Quinazoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Application/Activity |

| 7-Chloro-2-methylquinazolin-4-amine | C9H8ClN3 | 193.64 | Research Intermediate |

| Gefitinib (B1684475) | C22H24ClFN4O3 | 446.90 | Anticancer (EGFR inhibitor) |

| Erlotinib | C22H23N3O4 | 393.44 | Anticancer (EGFR inhibitor) |

| Lapatinib | C29H26ClFN4O4S | 581.06 | Anticancer (EGFR/HER2 inhibitor) |

| Afatinib | C24H25ClFN5O3 | 485.94 | Anticancer (EGFR/HER2 inhibitor) |

Research Findings on Related Compounds

A study focused on the synthesis of novel 4-aminoquinazoline derivatives identified several compounds with potent in vitro cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Specifically, compounds designated as 3, 4, 5, 8, 10, 11, and 12 in the study demonstrated higher activity than the reference drug doxorubicin, with IC50 values ranging from 22.75 to 43.44 μmol L-1. nih.gov

Another research effort involved the synthesis and evaluation of 7-chloro-2-methyl-4H-benzo[d] ekb.egmdpi.com-oxazin-4-one and its derivative, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one. gsconlinepress.comgsconlinepress.comresearchgate.net These compounds were screened for their antibacterial activity against various bacterial strains, with some showing significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 6 to 9 mg/mL. gsconlinepress.comgsconlinepress.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

7-chloro-2-methylquinazolin-4-amine |

InChI |

InChI=1S/C9H8ClN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

LEFCQKGGIRGELO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)N |

Origin of Product |

United States |

Iii. Structural Elucidation and Characterization Methodologies for 7 Chloro 2 Methylquinazolin 4 Amine

Spectroscopic Analysis of Quinazoline (B50416) Derivatives

Spectroscopic techniques are fundamental in elucidating the structural framework of quinazoline derivatives. By probing the interaction of molecules with electromagnetic radiation, these methods offer insights into the atomic and electronic arrangement within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For quinazoline derivatives, ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. mdpi.comuncw.eduresearchgate.net Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing long-range correlations between protons and carbons, thereby confirming the connectivity of the quinazoline core and its substituents. researchgate.net

In the ¹H NMR spectrum of quinazoline derivatives, aromatic protons typically appear as multiplets in the downfield region, with their specific chemical shifts and coupling constants dictated by the substitution pattern on the quinazoline ring. researchgate.netorientjchem.org The methyl group protons at the C-2 position of 7-Chloro-2-methylquinazolin-4-amine would be expected to produce a characteristic singlet in the upfield region. The amine protons at the C-4 position may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline ring are characteristic, and the presence of the chlorine atom at C-7 and the methyl group at C-2 will influence the shifts of adjacent carbons. rsc.org

HMBC experiments are particularly valuable for confirming the placement of substituents. For instance, correlations between the methyl protons and the C-2 and C-4a carbons, as well as correlations between the aromatic protons and various carbons in the quinazoline ring system, would definitively establish the structure of 7-Chloro-2-methylquinazolin-4-amine. researchgate.net

Table 1: Representative NMR Data for Quinazoline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | m, d, dd | Aromatic protons on the quinazoline ring. |

| ¹H | ~2.5 | s | Protons of the methyl group at C-2. |

| ¹H | Variable | br s | Amine protons at C-4. |

| ¹³C | 110 - 165 | Carbons of the quinazoline ring system. | |

| ¹³C | ~20 | Carbon of the methyl group at C-2. |

Note: The exact chemical shifts for 7-Chloro-2-methylquinazolin-4-amine would require experimental determination.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govwpmucdn.com In the context of 7-Chloro-2-methylquinazolin-4-amine, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the structure.

Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group, typically appearing in the range of 3500-3300 cm⁻¹. The C=N stretching of the quinazoline ring would be observed in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 7-Chloro-2-methylquinazolin-4-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | > 3000 |

| C=N (Quinazoline) | Stretching | 1650 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | < 800 |

Data is based on typical ranges for these functional groups. wpmucdn.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to study its electronic structure and bonding. mdpi.comnih.gov The UV-Vis spectrum of quinazoline derivatives typically displays multiple absorption bands in the UV region. researchgate.net

For 7-Chloro-2-methylquinazolin-4-amine, π-π* transitions within the aromatic quinazoline ring system are expected to give rise to strong absorption bands. nih.govresearchgate.net The presence of the amino group (an auxochrome) and the chloro group can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the unsubstituted quinazoline. The n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also possible and typically appear as weaker bands at longer wavelengths. nih.govresearchgate.net The solvent can influence the position of these bands, with polar solvents often causing a blue shift for n-π* transitions. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for Quinazoline Derivatives

| Transition Type | Wavelength Range (nm) | Notes |

| π-π | 220 - 280 | High intensity bands characteristic of the aromatic system. nih.gov |

| n-π | 285 - 320 | Lower intensity bands, may be influenced by substituents and solvent. nih.gov |

The specific absorption maxima for 7-Chloro-2-methylquinazolin-4-amine would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For 7-Chloro-2-methylquinazolin-4-amine (C₉H₉ClN₄), HRMS would be able to confirm the molecular formula by providing a measured mass that is very close to the calculated exact mass. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. nih.gov The resulting fragmentation pattern provides valuable information about the structure of the precursor ion. For 7-Chloro-2-methylquinazolin-4-amine, the fragmentation pattern in an MS/MS experiment would be characteristic of the quinazoline ring system and its substituents.

Computational methods, such as Density Functional Theory (DFT), can be used to predict and understand the fragmentation pathways observed in MS/MS spectra. nih.gov By calculating the energies of different potential fragment ions, it is possible to rationalize the observed fragmentation patterns and gain a deeper understanding of the molecule's structure and stability. Common fragmentation pathways for quinazoline derivatives may involve the loss of small neutral molecules or radicals from the substituents or cleavage of the quinazoline ring itself.

Based on a comprehensive review of available scientific literature, there is no specific published data for the X-ray crystallography, Thermogravimetric Analysis (TGA), or Scanning Electron Microscopy (SEM) of the compound 7-Chloro-2-methylquinazolin-4-amine.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections (3.3, 3.4, and 3.5) as per the specified outline. The structural and thermal characterization for this exact molecule has not been reported in the accessible scientific domain.

While studies exist for related quinazoline and quinoline (B57606) derivatives, the strict requirement to focus solely on 7-Chloro-2-methylquinazolin-4-amine prevents the inclusion of data from these other compounds, as it would not be scientifically accurate or adhere to the provided instructions.

V. Structure Activity Relationship Sar Principles and Mechanistic Investigations of Quinazoline Based Compounds

General Structure-Activity Relationship Principles for Quinazoline (B50416) Derivatives

The diverse biological activities of quinazoline and quinazolinone derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, have made them a subject of intense study. nih.gov The versatility of the quinazoline scaffold allows for the synthesis of a wide array of analogues, making it a valuable lead compound in drug discovery. nih.gov

Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of quinazoline derivatives. These studies have shown that the nature and position of substituents on the quinazoline ring system are critical for their pharmacological activity. nih.gov For instance, the introduction of different heterocyclic moieties at position 3 has been shown to enhance activity. nih.gov The lipophilicity of quinazoline derivatives is another key factor, as it facilitates their passage through the blood-brain barrier, making them suitable for targeting central nervous system disorders. nih.gov

The development of quinazoline-based drugs, such as the anticancer agents Gefitinib (B1684475) and Erlotinib, highlights the success of SAR-driven drug design. nih.govnih.gov These drugs function by inhibiting tyrosine kinases, which are crucial enzymes in cell growth and differentiation, thereby disrupting the signaling pathways that drive tumor growth. nih.gov

Impact of Substituent Position and Nature on Biological Activity

The biological profile of quinazoline derivatives is heavily dependent on the specific substitution patterns on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov The properties of these compounds are largely determined by the nature of the substituents, their location on the quinazoline core, and whether the pyrimidine ring maintains full conjugation. nih.gov

SAR studies have identified positions 2, 4, 6, and 8 of the quinazoline ring as being particularly important for modulating biological activity. nih.govnih.gov

Position 2: Substituents at the 2-position can significantly influence the compound's activity. For example, the presence of a methyl or thiol group at this position is often essential for antimicrobial properties. nih.gov In some cases, introducing a fluor-substituent at the C-2 position of a benzene ring attached to the quinazoline core is vital for inhibitory activity against certain enzymes. mdpi.com Furthermore, 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency. nih.govmdpi.com

Position 4: The 4-amino group is a key feature in many biologically active quinazolines. nih.gov Replacing the 4-amino group with other moieties, such as hydrazine (B178648) or hydroxyamino, can markedly reduce the antimalarial properties of certain series. nih.gov The aniline (B41778) moiety at the C-4 position is also crucial for the selectivity of some kinase inhibitors. nih.gov

Position 6: Substitutions at the C-6 position have been shown to be critical for the activity and selectivity of kinase inhibitors. nih.gov For instance, a series of 6-benzamide quinazoline derivatives have been synthesized as reversible EGFR inhibitors. mdpi.com The introduction of a nitro group at the C-5 position of the benzamide (B126) moiety can further enhance inhibitory activity. mdpi.com Additionally, electron-rich substituents or halogens at the sixth position are known to increase potency against bacteria. nih.gov

Position 8: The presence of a halogen atom at the 8-position can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2. nih.gov

The following table summarizes the impact of substituents at key positions on the biological activity of quinazoline derivatives:

| Position | Substituent Type | Impact on Biological Activity |

| 2 | Methyl, Thiol | Essential for antimicrobial activity nih.gov |

| Aryl | Moderate antiproliferative potency nih.govmdpi.com | |

| Fluorinated Phenyl | Vital for EGFR inhibitory activity mdpi.com | |

| 4 | Amino | Crucial for antimalarial and kinase inhibitory activity nih.govnih.gov |

| 6 | Halogen, Electron-rich groups | Increased antibacterial potency nih.gov |

| Benzamide | Reversible EGFR inhibition mdpi.com | |

| 8 | Halogen | Enhanced antimicrobial activity nih.gov |

The 4-aminoquinazoline core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its widespread applications, particularly in the development of kinase inhibitors. nih.gov This structural motif is present in numerous approved anticancer drugs, including gefitinib, erlotinib, afatinib, and lapatinib, which are used for the targeted treatment of various cancers. nih.gov

The versatility of the 4-aminoquinazoline scaffold allows for the design of specific inhibitors for both tyrosine kinases and serine/threonine kinases. nih.gov Its ability to form key interactions within the ATP-binding site of kinases is a primary reason for its success. mdpi.com The development of 4-aminoquinoline-based agents has also shown promise in treating neglected tropical diseases like leishmaniasis, highlighting the broad therapeutic potential of this scaffold. nih.govfrontiersin.org

Mechanistic Studies of Chemical Reactions Involving Quinazoline Derivatives

The synthesis of quinazoline derivatives often involves complex chemical reactions, and understanding the underlying mechanisms is crucial for developing efficient and novel synthetic routes.

The formation of the quinazoline ring system typically involves cyclization and annulation reactions. One proposed mechanism for the synthesis of quinazolines involves the condensation of 2-aminoacetophenone (B1585202) with ammonia (B1221849) to form an imine intermediate. This is followed by another condensation with an aldehyde and subsequent nucleophilic cyclization to yield a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the final quinazoline product. nih.gov

In another approach, the synthesis of quinazolines from N,N'-difunctionalized amidines is proposed to proceed through an iodine-mediated oxidative C-C bond construction. nih.gov The mechanism involves the oxidation of the amidine to an imine intermediate, followed by iodocyclization to form a new C-C bond and subsequent elimination to yield the quinazoline. nih.gov

Rhodium-catalyzed ortho-C–H bond activation and subsequent heteroannulation reactions provide an efficient route to substituted quinolines, a related class of heterocycles. mdpi.com This process involves the rhodium catalyst facilitating the activation of the C-H bond and mediating the cyclization process. mdpi.com

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of quinazolines. nih.govbenthamdirect.com These reactions allow for the direct formation of C-C, C-N, and C-O bonds at specific positions on the quinazoline ring. benthamdirect.com

Palladium-based catalysts are commonly used for the aerobic oxidative coupling of (2-aminophenyl)azole derivatives with isocyanides to form azole-fused quinazolines. nih.gov Copper-catalyzed reactions have also been extensively studied, including the aerobic oxidative coupling of N-arylamidines with alcohols or aldehydes. mdpi.com A proposed mechanism for a copper-catalyzed radical methylation/sp3 C-H amination/oxidation cascade reaction involves the generation of a methyl radical from an oxidant, which then participates in the formation of the quinazolinone ring. organic-chemistry.org

Cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles offers a mild and ligand-free method for quinazoline synthesis. mdpi.com The mechanism is believed to involve a sequential nucleophilic addition followed by intramolecular cyclization. mdpi.com

The following table provides a brief overview of different catalytic systems and their proposed mechanistic roles in quinazoline synthesis:

| Catalyst System | Reaction Type | Proposed Mechanistic Role |

| Palladium(II) acetate (B1210297) | Aerobic Oxidative Coupling | C-H activation and C-N coupling nih.govnih.gov |

| Copper salts | Oxidative Coupling / Annulation | Facilitates amination, condensation, and oxidation mdpi.comrsc.org |

| Rhodium complexes | C-H Activation / Heteroannulation | Ortho-C-H bond activation and cyclization mdpi.com |

| Cobalt complexes | Dehydrogenative Annulation | Ligand-free annulation via nucleophilic addition and cyclization mdpi.com |

| Iodine/KI | Oxidative C-C Bond Construction | Oxidation and iodocyclization nih.govnih.gov |

Photochemical and Electrochemical Reaction Mechanisms

The inherent chemical architecture of the quinazoline scaffold lends itself to a variety of photochemical and electrochemical transformations. These reactions are not only crucial for the synthesis of novel derivatives but also provide insights into their potential mechanisms of action and degradation pathways.

Photochemical Reactions:

Quinazoline derivatives can undergo a range of photochemical reactions upon irradiation with light. These reactions are often initiated by the absorption of ultraviolet (UV) or visible light, leading to the formation of excited states that can then participate in various chemical transformations. For instance, the synthesis of push-pull arylvinyl (styryl), aryl, and arylethynyl quinazoline derivatives can be achieved through different protocols, with their photophysical properties being a key area of study. acs.org Optical studies have shown that these compounds often exhibit absorption bands in the UV or visible region and emit green light upon irradiation. acs.org A notable characteristic is the significant red shift observed in their fluorescence emission maxima as the polarity of the solvent increases, which suggests the formation of an intramolecular charge-separated emitting state. acs.org Furthermore, these materials can be easily and reversibly protonated at the nitrogen atoms of the heterocyclic ring, leading to dramatic color changes. acs.org

The donor-acceptor design is a classical and effective method for synthesizing new fluorescent molecules. rsc.orgnih.gov A series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor and various amino donors have been synthesized, with their fluorescent emissions spanning from 414 nm to 597 nm in cyclohexane (B81311) solutions. rsc.orgnih.gov Some of these compounds exhibit high photoluminescence quantum yields, exceeding 80%, and can display mechanochromic properties. rsc.orgnih.gov Photo-induced cascade radical addition/cyclization of unactivated alkenes represents a mild and facile method to obtain biologically valuable phosphine-containing quinazolinones. acs.org Similarly, photochemical cascade cyclization of quinazolinone-tethered unactivated alkenes with α-halocarbonyls can lead to the formation of 2,3-fused quinazolinones. rsc.org

Electrochemical Reactions:

Electrochemical methods offer a green and efficient alternative for the synthesis and modification of quinazoline derivatives. Anodic oxidation, for example, can be employed for the synthesis of quinazolines and quinazolinones through a direct C(sp3)-H amination/C-N cleavage of a tertiary amine in an aqueous medium, a process that is both metal- and chemical oxidant-free. nih.gov This approach is scalable and tolerates water, providing a facile and environmentally friendly route for constructing these heterocyclic systems under mild conditions. nih.gov

The acid-catalyzed cyclization of 2-aminobenzamides into 4-quinazolines can be achieved using a combination of carbon and aluminum electrodes under electrochemical conditions. arkat-usa.org This method has a broad substrate scope and good functional group tolerance, utilizing acetic acid as an inexpensive electrolyte. arkat-usa.org Furthermore, electrosynthesis is recognized as a gentler and more environmentally friendly approach compared to conventional methods for constructing heterocycles. researchgate.net For instance, the trifluoromethyl group can be introduced into quinazolinone derivatives under electrochemical conditions, where the CF3 radical is generated from sodium trifluoromethanesulfonate. researchgate.net An efficient and practical electrochemically catalyzed transition metal-free process for synthesizing substituted quinazolinones from o-aminobenzonitriles and aldehydes in water has also been developed. rsc.org

Biochemical Mechanistic Studies at the Cellular and Molecular Level (In Vitro Focus)

The biological activities of quinazoline derivatives are underpinned by their interactions with various cellular components and their ability to modulate key signaling pathways. This subsection focuses on the in vitro biochemical mechanisms through which these compounds exert their effects, including enzyme inhibition, pathway modulation, protein binding, and induction of cellular stress.

A prominent mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov The quinazoline core serves as a favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain. nih.govnih.govmdpi.com

Most first-generation quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as type I inhibitors. nih.gov They bind to the active conformation of the receptor in a competitive manner with respect to ATP. nih.gov The structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazoline ring significantly influence the inhibitory activity. For instance, the aniline moiety at the C-4 position and substituents at the C-6 position are crucial for selectivity towards different members of the ErbB family of receptors, such as HER2 over EGFR. nih.gov The introduction of a fluorine substituent at the C-2 position of a benzene ring attached to the quinazoline core can be vital for inhibitory activity. nih.gov Furthermore, attaching 2-substituted acetamido moieties at the C-6 position has been explored in the design of 4-anilino-quinazoline derivatives. mdpi.com

The development of resistance to first- and second-generation EGFR inhibitors, often through mutations like T790M and C797S, has driven the design of new quinazoline derivatives. nih.gov Novel 4-arylamino-quinazoline derivatives have been synthesized as potential inhibitors of the EGFR T790M/L858R mutant, with urea (B33335) linkers being more favorable for inhibitory activity than thiourea-containing derivatives. mdpi.com Some 2-aryl-4-amino substituted quinazoline derivatives have shown excellent inhibitory activities against the triple mutant EGFR (L858R/T790M/C797S). nih.gov

The following table summarizes the inhibitory activities of selected quinazoline derivatives against EGFR and other kinases:

| Compound | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |

| Compound 27 | EGFR L858R/T790M | 3.3 | H1975 | nih.gov |

| EGFR L858R/T790M/C797S | 1.2 | H1975 | nih.gov | |

| Compound 7c | HER2 | 0.008 | SKBR3 | nih.gov |

| Compound 13 | A549 cells | 7.35 | A549 | mdpi.com |

| H1975 cells | 3.01 | H1975 | mdpi.com | |

| Compound E | Tubulin Polymerization | 6.24 | - | mdpi.com |

Quinazoline derivatives can exert their antiproliferative effects by modulating critical cellular pathways, most notably those controlling the cell cycle and apoptosis (programmed cell death).

Cell Cycle Arrest:

Many quinazoline compounds have been shown to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints. nih.govtandfonline.com For example, the quinazoline derivative 04NB-03 was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov This arrest prevents the cells from progressing through mitosis, ultimately inhibiting their proliferation. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. tandfonline.com For instance, some quinazolinone derivatives have been identified as CDK4/6 inhibitors, which control the G1 to S phase transition. tandfonline.com

Apoptosis Induction:

In addition to cell cycle arrest, quinazoline derivatives can trigger apoptosis in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells. The quinazoline derivative 04NB-03 was shown to induce apoptosis in a concentration- and time-dependent manner. nih.gov This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence for the involvement of the intrinsic pathway includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. tandfonline.comnih.gov Furthermore, the activation of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis induction by these compounds. tandfonline.comnih.gov

The biological activity of quinazoline derivatives is fundamentally dependent on their ability to bind to specific protein targets and modulate their function. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for elucidating these interactions at an atomic level. abap.co.inresearchgate.netnih.govnih.gov

These studies reveal that quinazoline compounds can form stable complexes with their target proteins through a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. abap.co.innih.gov For example, the quinazolinone ring can embed deeply into the binding pocket of a target enzyme, forming hydrogen bonds with key amino acid residues. nih.gov

MD simulations provide insights into the dynamic behavior and conformational stability of the protein-ligand complex over time. abap.co.innih.gov The root mean square deviation (RMSD) of the complex can indicate its stability, while the root mean square fluctuation (RMSF) can highlight the flexibility of key residues within the binding pocket. abap.co.inresearchgate.net These simulations can validate the binding affinity and stability of the quinazoline derivative within the active site of its target protein. researchgate.net

Some quinazoline derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cells. nih.govnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. nih.gov

The accumulation of ROS can lead to a state of oxidative stress, which can trigger various cellular responses, including cell cycle arrest and apoptosis. nih.gov For example, the anti-cancer activity of the quinazoline derivative 04NB-03 in hepatocellular carcinoma cells was found to be dependent on the induction of ROS. nih.gov Scavenging the ROS reversed the cell cycle arrest and apoptosis induced by this compound, confirming the critical role of oxidative stress in its mechanism of action. nih.gov Quinone derivatives, which share structural similarities with some quinazoline metabolites, are known to generate ROS through redox cycling. researchgate.net

Several quinazoline and quinazolinone derivatives have been identified as inhibitors of microtubule polymerization. mdpi.comnih.govmdpi.com Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and play a crucial role in cell division, particularly in the formation of the mitotic spindle. nih.gov

By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis. nih.govmdpi.com Some quinazoline derivatives bind to the colchicine-binding site on tubulin, thereby preventing its assembly into microtubules. researchgate.netresearchgate.netnih.gov This mechanism is similar to that of well-known microtubule-destabilizing agents like colchicine (B1669291) and vinca (B1221190) alkaloids. nih.gov The disruption of the microtubule network can be visualized using immunofluorescence microscopy, which shows aberrant spindle formation in treated cells. researchgate.netresearchgate.netnih.gov

Q & A

Q. What are the primary synthetic routes for 7-chloro-2-methylquinazolin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted quinazoline precursors. For example, chlorination at the 7-position can be achieved using POCl₃ or PCl₅ under reflux conditions. Key variables include solvent choice (e.g., DMF or toluene), temperature (80–120°C), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .

Q. How are quinazolin-4-amine derivatives characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To verify substituent positions and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., ESI-MS with <5 ppm error).

- Elemental Analysis : To confirm purity (>95%) and stoichiometry.

For example, distinct NMR shifts for the 2-methyl group (~2.5 ppm) and 4-amine proton (~8.5 ppm) are diagnostic .

Q. What biological activities are associated with 7-chloro-2-methylquinazolin-4-amine derivatives?

- Methodological Answer : Substituted quinazolin-4-amines exhibit anti-inflammatory and kinase-inhibitory properties. Activity depends on substituent electronegativity and steric effects. For instance, chloro groups enhance lipophilicity and target binding, while methyl groups modulate metabolic stability. Bioassays (e.g., enzyme inhibition IC₅₀ measurements) should be paired with cytotoxicity screening (e.g., MTT assays) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational methods optimize the design of 7-chloro-2-methylquinazolin-4-amine analogs for specific biological targets?

- Methodological Answer : Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like kinases. Key steps:

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Docking Simulations : Map interactions (e.g., hydrogen bonds with ATP-binding pockets).

QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with activity .

Example: Modifying the 2-methyl group to bulkier alkyl chains may improve selectivity for Abl kinases .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for quinazolin-4-amine derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-Temperature NMR : To identify tautomeric equilibria (e.g., amine-imine shifts).

- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity.

- LC-MS Purity Checks : Rule out side products. For example, unexpected doublets in aromatic regions may indicate regioisomeric byproducts from incomplete chlorination .

Q. How do reaction conditions (e.g., solvent polarity) affect regioselectivity in quinazoline functionalization?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions at electron-deficient positions (e.g., 7-chloro site). In contrast, nonpolar solvents (toluene) may stabilize intermediates for C-H activation at the 6-position. Controlled experiments with deuterated solvents or kinetic studies (e.g., monitoring via in situ IR) can elucidate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.